

thioridazine metabolite mesoridazine sulforidazine activity

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Compound Focus: Thioridazine

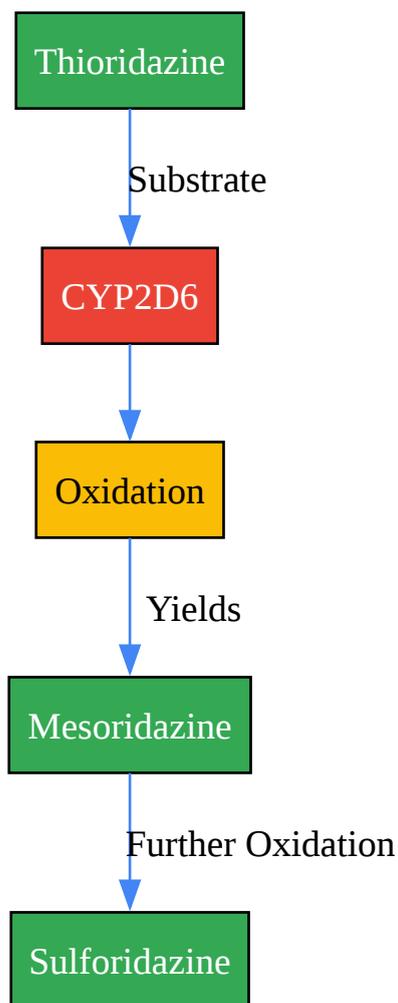
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Metabolic Pathway and Pharmacokinetics

Thioridazine is primarily metabolized by the cytochrome P450 enzyme **CYP2D6** [1] [2]. The primary metabolic pathway involves oxidation, leading to the sequential formation of its active metabolites.



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Figure 1: Primary metabolic pathway of **Thioridazine** via CYP2D6.

- **Metabolic Sequence:** **Thioridazine** is first oxidized to form **mesoridazine (thioridazine-2-sulfoxide)**, which is then further oxidized to **sulforidazine (thioridazine-2-sulfone)** [3] [1] [2].
- **Genetic Polymorphism:** Genetic variations in CYP2D6 can lead to higher plasma concentrations of **thioridazine**, increasing the risk of toxicity such as QTc prolongation [1].
- **Brain Concentration:** Despite typically lower plasma concentrations, **thioridazine** reaches up to **five times higher concentration** in brain tissue than its metabolites during chronic treatment [4].

Receptor Binding and Functional Potency

Mesoridazine and sulforidazine demonstrate significantly greater potency than the parent compound at key central nervous system receptors.

Table 1: Receptor Binding Affinity (K_i in nM) of Thioridazine and its Metabolites [2]

Biologic Protein	Thioridazine (K _i nM)	Mesoridazine (K _i nM)	Sulforidazine (K _i nM)	Primary Functional Role
D2 Receptor	0.4	4.3	0.25	Antipsychotic efficacy, EPS liability
5-HT _{2A} Receptor	27.67	4.76 (HB)	No Data	Potential modulation of EPS & efficacy
M1 Receptor	12.8	10	No Data	Anticholinergic side effects
α _{1A} Receptor	3.15	2 (HB)	No Data	Orthostatic hypotension
H1 Receptor	16.5	1.81 (HB)	No Data	Sedation
hERG Channel	191	No Data	No Data	QTc prolongation, cardiotoxicity

Note: HB = Human brain receptor. Lower K_i value indicates higher binding affinity.

Table 2: Functional Potency in Experimental Models

Experimental Measure	Thioridazine	Mesoridazine	Sulforidazine	Reference
IC ₅₀ for DA Autoreceptor Blockade (vs. apomorphine)	130 nM	14.4 nM	6.1 nM	[3]
Anticholinergic Potency (Functional assay)	Inactive	Inactive	Inactive	[5]

- **Dopamine Receptor Potency:** Mesoridazine and sulforidazine are **5 to 20 times more potent** than **thioridazine** in blocking striatal dopamine autoreceptors [3]. This suggests that a major part of **thioridazine's** pharmacological effects may be mediated by its metabolites [3].

- **Receptor Profile and Clinical Effects:** **Thioridazine** and its metabolites are broad-spectrum receptor antagonists. While they bind to muscarinic receptors *in vitro*, they show **no functional anticholinergic activity** in a striatal acetylcholine release model [5].

Key Experimental Models and Protocols

The primary data on these compounds were derived from specific, reproducible experimental models.

1. Electrically Evoked Dopamine Release from Striatal Slices

- **Preparation:** Rabbit striatal slices are perfused with a physiological buffer [3].
- **Stimulation:** Tissue is electrically stimulated at a low frequency (e.g., 0.3 Hz) to evoke dopamine release [3].
- **Measurement:** The released dopamine in the perfusate is quantified. The effect of a drug is measured as the change in this evoked overflow. Autoreceptor blockade is assessed by the test drug's ability to antagonize the inhibition of release caused by a known agonist like apomorphine [3].
- **Application:** This model directly tests a compound's functional potency at pre-synaptic dopamine autoreceptors that modulate neurotransmitter release [3].

2. Radioreceptor Assay (RRA) for Clinical Monitoring

- **Principle:** This method estimates the total "neuroleptic activity" in a patient's plasma by measuring its ability to inhibit the binding of a radiolabeled ligand (like spiperone) to dopamine receptors in a prepared rat striatal membrane [6].
- **Workflow:**



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Figure 2: Workflow for Radioreceptor Assay (RRA) to measure neuroleptic activity.

- **Utility:** The RRA provides a functional measure of the combined effect of **thioridazine** and all its active metabolites, which correlates well with the weighted sum of their concentrations measured by HPLC [6].

Clinical Implications and Correlations

- **Clinical Activity:** All three compounds are clinically active, and mesoridazine was itself marketed as an antipsychotic [7] [1].
- **Dose Proportionality & Nonlinearity:** AUC and Cmax for **thioridazine**, mesoridazine, and sulforidazine are dose-proportional after single oral doses. However, apparent clearance decreases at higher doses, suggesting **nonlinear elimination kinetics** that could increase the risk of accumulation [8].
- **Therapeutic Monitoring:** Plasma concentrations of the active components show a **modest correlation with side effects** but a **poor correlation with therapeutic improvement** [6].

Conclusion

Mesoridazine and sulforidazine are not merely metabolites but pivotal contributors to the overall pharmacological profile of **thioridazine** therapy. Their enhanced potency at dopamine receptors and unique receptor binding profile underscore the importance of considering active metabolites in drug development and safety profiling.

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